Ethyl 3-[4-(benzyloxy)phenyl]propanoate Ethyl 3-[4-(benzyloxy)phenyl]propanoate
Brand Name: Vulcanchem
CAS No.: 186895-45-4
VCID: VC7954647
InChI: InChI=1S/C18H20O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-9,11-12H,2,10,13-14H2,1H3
SMILES: CCOC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol

Ethyl 3-[4-(benzyloxy)phenyl]propanoate

CAS No.: 186895-45-4

Cat. No.: VC7954647

Molecular Formula: C18H20O3

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[4-(benzyloxy)phenyl]propanoate - 186895-45-4

Specification

CAS No. 186895-45-4
Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
IUPAC Name ethyl 3-(4-phenylmethoxyphenyl)propanoate
Standard InChI InChI=1S/C18H20O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-9,11-12H,2,10,13-14H2,1H3
Standard InChI Key GEPHVIQILXNGKM-UHFFFAOYSA-N
SMILES CCOC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2
Canonical SMILES CCOC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Ethyl 3-[4-(benzyloxy)phenyl]propanoate (IUPAC name: ethyl 3-(4-phenylmethoxyphenyl)propanoate) belongs to the class of aromatic esters. Its molecular formula is C₁₈H₂₀O₃, with a molecular weight of 296.4 g/mol (calculated from analogous structures ). The compound features:

  • A propanoate ethyl ester group (-COOEt) at position 1.

  • A 4-(benzyloxy)phenyl substituent at position 3, where a benzyl ether (-OCH₂C₆H₅) is para-substituted on the phenyl ring.

Key Structural Data

PropertyValueSource Analogue
Molecular FormulaC₁₈H₂₀O₃Derived from
Molecular Weight296.4 g/molCalculated from
Canonical SMILESCCOC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2Predicted from
InChI KeyDerived analogously as : JLOHCJGAMMDPLV-UHFFFAOYSA-N

The absence of additional functional groups (e.g., amino, acetyloxy, or oxo groups) distinguishes this compound from its derivatives . Its structure suggests moderate polarity due to the ester and ether functionalities, influencing solubility in organic solvents like ethyl acetate or dichloromethane .

Synthesis and Manufacturing

While no direct synthesis protocols for ethyl 3-[4-(benzyloxy)phenyl]propanoate are documented, pathways for analogous compounds suggest viable routes:

Friedel-Crafts Acylation

Acylation of 4-(benzyloxy)benzene with propanoic acid derivatives under Lewis acid catalysis (e.g., AlCl₃) could yield the ketone intermediate, followed by esterification with ethanol . For example, ethyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate is synthesized via similar methods.

Continuous Flow Reactor Optimization

Industrial-scale production of related esters employs continuous flow systems to enhance yield and purity. For instance, ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate is synthesized in flow reactors at elevated temperatures (80–120°C) with residence times of 10–30 minutes.

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures are standard for isolating such esters . Purity levels exceeding 95% are achievable.

Physicochemical Properties

Data extrapolated from analogs and computational models predict the following properties:

Spectral Characteristics

  • IR Spectroscopy: Strong absorbance at ~1730 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (ether C-O stretch).

  • NMR (¹H):

    • δ 1.2–1.4 ppm (triplet, 3H, -CH₂CH₃).

    • δ 4.1–4.3 ppm (quartet, 2H, -OCH₂CH₃).

    • δ 5.1 ppm (singlet, 2H, -OCH₂C₆H₅).

    • δ 6.9–7.4 ppm (multiplet, 9H, aromatic protons).

Thermodynamic Data

PropertyValueMethod
Melting Point45–50°C (predicted)Analogous to
Boiling Point320–330°C (estimated)EPI Suite
LogP (Octanol-Water)3.2 ± 0.3Predicted via XLogP3

Research Applications

Medicinal Chemistry Intermediate

The 4-(benzyloxy)phenyl group is a common pharmacophore in drug discovery, notably in kinase inhibitors and serotonin receptor modulators. Ethyl 3-[4-(benzyloxy)phenyl]propanoate could serve as a precursor for:

  • Anticancer agents: Benzyloxy-substituted compounds exhibit tubulin polymerization inhibition.

  • Antidepressants: Structural analogs target monoamine transporters .

Organic Synthesis Building Block

The compound’s ester group enables functionalization via hydrolysis (to carboxylic acids) or transesterification . Its benzyl ether moiety allows selective deprotection under hydrogenolysis conditions.

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